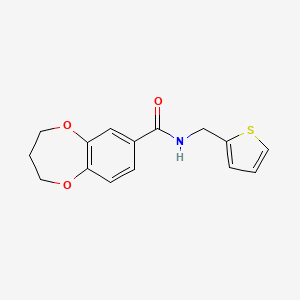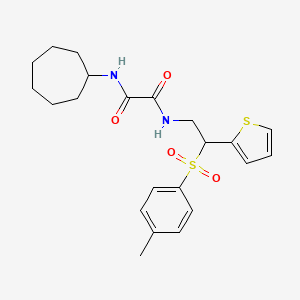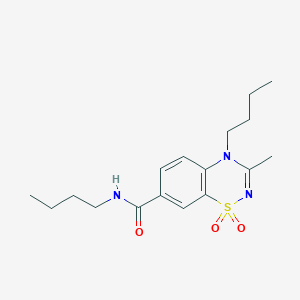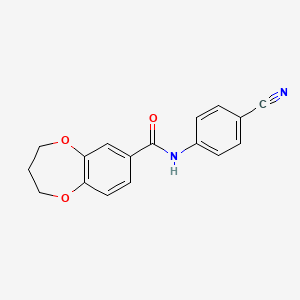
N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE is a complex organic compound that features a thiophene ring and a benzodioxepine structure. Thiophene derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions for condensation reactions .
Industrial Production Methods
Industrial production of thiophene derivatives involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: A thiophene-containing antifungal agent.
Dorzolamide: A thiophene derivative used to treat glaucoma.
Uniqueness
N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE is unique due to its benzodioxepine structure, which is not commonly found in other thiophene derivatives.
Properties
Molecular Formula |
C15H15NO3S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C15H15NO3S/c17-15(16-10-12-3-1-8-20-12)11-4-5-13-14(9-11)19-7-2-6-18-13/h1,3-5,8-9H,2,6-7,10H2,(H,16,17) |
InChI Key |
RLSZOFXCVKTLPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11249832.png)

![N-(3-acetylphenyl)-6-allyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11249852.png)
![Ethyl 2-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11249864.png)


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B11249882.png)

![N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11249892.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11249912.png)
![1-[(2-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11249913.png)
![methyl 4-methyl-3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11249915.png)
![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11249922.png)
